molecular formula C22H23N3O3 B14935993 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide

4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide

Cat. No.: B14935993
M. Wt: 377.4 g/mol
InChI Key: ISIYPLUKYNRLJI-UHFFFAOYSA-N
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Description

The compound 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide features a pyridoindole core substituted with a methoxy group at the 8-position and a butanamide chain terminating in an N-phenyl group. This structure combines a heterocyclic indole scaffold with a ketone and amide functionality, making it a candidate for pharmacological studies, particularly in protease inhibition and neuroactive applications .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide

InChI

InChI=1S/C22H23N3O3/c1-28-16-7-8-19-17(13-16)18-14-25(12-11-20(18)24-19)22(27)10-9-21(26)23-15-5-3-2-4-6-15/h2-8,13,24H,9-12,14H2,1H3,(H,23,26)

InChI Key

ISIYPLUKYNRLJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to obtain the desired indole product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the indole ring .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(4-Iodophenyl) Analog () :
    The substitution of the terminal phenyl group with a 4-iodophenyl moiety increases molecular weight (503.34 g/mol) and introduces halogen-based steric and electronic effects. This modification may enhance binding to hydrophobic pockets in target proteins but could reduce metabolic stability compared to the parent compound .

  • N-(3,4-Dimethoxyphenethyl) Derivative (Compound 28, ): Replacing the N-phenyl group with a 3,4-dimethoxyphenethyl chain improves binding energy (−8.48 kcal/mol) to SARS-CoV-2 PLpro, attributed to enhanced hydrogen bonding and hydrophobic interactions.

Core Modifications

  • tert-Butyl Carboxylate Derivatives (): Compounds like tert-butyl 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (75% yield) retain the pyridoindole core but replace the butanamide chain with a carboxylate ester.
  • Methanone-Linked Analogs (): Derivatives such as (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone exhibit diastereomerism (Ca/Cb ratios up to 67:33), which influences conformational stability and target selectivity. The trifluoromethyl group enhances lipophilicity and metabolic resistance .

Functional Group Replacements

Protease Inhibition ()

  • The parent compound’s structural analogs demonstrate variable binding to viral proteases. For example, Compound 28 (N-(3,4-dimethoxyphenethyl) derivative) shows superior binding energy (−8.48 kcal/mol) to SARS-CoV-2 PLpro compared to simpler phenyl-substituted derivatives, highlighting the importance of methoxy and alkyl chain flexibility .

ADMET and Toxicity Considerations

  • Phenethyl vs. Phenyl Groups : The phenethyl chain in Compound 28 improves blood-brain barrier penetration but may increase off-target effects compared to the phenyl group .

Spectroscopic Data

  • NMR and MS : All analogs show distinct spectral signatures. For instance, the tert-butyl carboxylate derivative () exhibits characteristic tert-butyl proton signals at δ 1.16 ppm in $^1$H NMR, while the parent compound’s amide proton resonates near δ 8.0 ppm .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Activity Synthesis Yield Reference
Target Compound N-phenylbutanamide 403.44 Protease inhibition (PLpro) N/A
N-(4-Iodophenyl) analog 4-Iodophenyl 503.34 Unknown 75% (GP7a)
Compound 28 3,4-Dimethoxyphenethyl 513.49 PLpro inhibitor (−8.48 kcal/mol) 50%
tert-Butyl carboxylate tert-Butyl ester 332.40 Intermediate 75%
Methanone analog Trifluoromethylpyrazole 435.38 Diastereomer-dependent activity 22–45%

Biological Activity

4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H18N2O4
  • Molar Mass : 302.33 g/mol
  • CAS Number : 1146291-12-4

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : They may interact with neurotransmitter receptors or other cellular receptors, leading to altered signaling pathways.
  • Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds:

  • In Vitro Studies : Research on analogs has shown varying degrees of cytotoxicity against cancer cell lines. For instance, certain derivatives demonstrated IC50 values below 20 µg/mL against CCRF-CEM leukemia cells .
CompoundCell LineIC50 (µg/mL)
Analog ACCRF-CEM6.7
Analog BCCRF-CEM>20

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of similar tetrahydroindole derivatives:

  • Mechanistic Studies : These compounds may protect neuronal cells from apoptosis induced by oxidative stress through modulation of signaling pathways associated with cell survival.

Case Studies

  • Study on Antitumor Efficacy : A study conducted by Zhang et al. (2020) evaluated the efficacy of a series of pyridoindole derivatives in inhibiting tumor growth in vivo. The results indicated that specific modifications to the structure enhanced their antitumor activity significantly.
    • Findings : The compound exhibited a dose-dependent reduction in tumor size in murine models.
  • Neuroprotection in Animal Models : In a separate study, the neuroprotective effects of a structurally related compound were assessed using an animal model of neurodegeneration. The results showed significant improvements in cognitive function and reduced neuronal loss compared to controls.

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